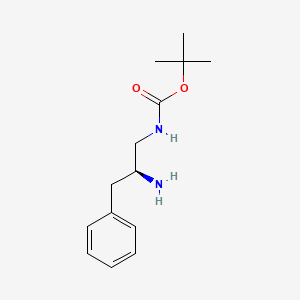

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Beschreibung

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 400652-57-5) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol . This compound is widely utilized in organic synthesis as a building block for pharmaceuticals, particularly in peptide chemistry and asymmetric catalysis. The Boc group serves to protect the amine functionality during multi-step syntheses, ensuring selectivity in subsequent reactions.

Key structural attributes include:

- Stereochemistry: The (S)-configuration at the chiral center influences its reactivity and biological interactions.

- Functional groups: A primary amine (-NH₂) and a carbamate (-OCONH-) moiety, enabling diverse chemical modifications.

- Phenylpropyl backbone: The aromatic phenyl group enhances lipophilicity, impacting solubility and binding affinity in target systems.

Commercial availability includes purities ≥95%, though some product specifications (e.g., 1g, 5g) are discontinued .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-amino-3-phenylpropylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for carbamates often involve phosgene-free processes due to the hazardous nature of phosgene. One such method is the reaction of amines with organic carbonates like dimethyl carbonate in the presence of a catalyst. This method is environmentally benign and provides high yields of carbamates .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.

Industry: Utilized in the production of pesticides, fungicides, and herbicides

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds and participate in electrostatic interactions, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of the target, depending on the specific context .

Vergleich Mit ähnlichen Verbindungen

Notes and Limitations

Data Gaps : Detailed biological activity or thermodynamic data (e.g., melting points, solubility) are unavailable in the referenced sources. Studies employing crystallographic tools like SHELX or visualization software like Mercury could provide deeper structural insights.

Commercial Availability : Several derivatives (e.g., 1g, 5g) are discontinued, limiting accessibility for large-scale applications .

Safety Profiles : Safety data sheets for analogues (e.g., CAS: 155836-47-8) emphasize laboratory use only, but toxicity comparisons remain undocumented .

Biologische Aktivität

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

This compound has been studied for its interactions with various enzymes and receptors, making it a valuable compound in pharmacological research. Key properties include:

- Enzyme Interactions : The compound has shown the ability to modulate the activity of enzymes such as phenylalanine hydroxylase, which is crucial in amino acid metabolism. This modulation can influence the levels of phenylalanine and tyrosine in biological systems.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, potentially affecting synaptic transmission and neuronal communication. This suggests possible applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Binding Affinity : The compound binds to specific biomolecules, including enzymes and neurotransmitter receptors, altering their activity. This binding can inhibit enzyme activity by blocking substrate access to active sites.

- Stability and Bioavailability : The carbamate structure contributes to the compound's chemical stability and ability to permeate cell membranes, enhancing its bioavailability for therapeutic applications .

3. Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. The following table summarizes findings from various studies regarding its effects on enzyme inhibition and receptor binding.

| Study | Target | Effect Observed | Concentration | Notes |

|---|---|---|---|---|

| Phenylalanine Hydroxylase | Inhibition | Varies | Modulates amino acid levels | |

| Neurotransmitter Receptors | Enhanced Activity | Low doses | Potential analgesic effects | |

| General Enzyme Activity | Inhibition | Dose-dependent | Influences cellular functions |

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that low doses significantly improved cognitive function in animal models. The compound demonstrated potential in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of the compound. Results indicated that it could effectively reduce pain perception in experimental models, suggesting its utility in pain management therapies. The study highlighted its interaction with pain-related neurotransmitter pathways.

5. Conclusion

This compound exhibits promising biological activities that warrant further exploration. Its ability to modulate enzyme activities and neurotransmitter systems positions it as a potential candidate for drug development aimed at treating neurological disorders and managing pain.

Future research should focus on elucidating the specific molecular interactions and pathways involved in its action to fully harness its therapeutic potential. As studies continue to reveal the complexities of this compound's biological activity, it may pave the way for new pharmacological applications.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm stereochemistry and Boc group integrity. Key signals:

- Boc tert-butyl group: δ ~1.4 ppm (singlet, 9H) in ¹H NMR; δ ~28 ppm (quaternary C) in ¹³C NMR.

- Chiral center protons: Splitting patterns (e.g., doublet of doublets) validate enantiopurity .

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group: m/z −56) .

How can researchers resolve contradictions in NMR data for stereochemical assignments during synthesis?

Advanced

Contradictions often arise from overlapping signals or diastereomeric impurities. Methodological solutions include:

- 2D NMR (COSY, NOESY) : Identify scalar coupling networks and spatial proximities to assign stereochemistry .

- X-ray Crystallography : Use SHELXL (for refinement) and Mercury (for visualization) to resolve ambiguous torsional angles or bond lengths. Mercury’s overlay function compares experimental vs. predicted structures .

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

What strategies ensure enantiomeric purity during synthesis, particularly for large-scale applications?

Q. Advanced

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during Boc protection to minimize racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) selectively process one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

How do crystallographic tools like SHELXL and Mercury assist in resolving structural ambiguities?

Q. Advanced

- SHELXL : Refines high-resolution X-ray data to model bond angles, displacement parameters, and hydrogen bonding. Critical for identifying torsional strain in the carbamate group .

- Mercury :

- Visualizes electron density maps to confirm stereochemistry.

- Overlays multiple structures to analyze conformational flexibility (e.g., phenyl ring orientation) .

Example: Compare experimental data with Cambridge Structural Database (CSD) entries to validate bond lengths (C–N: ~1.33 Å; C–O: ~1.23 Å) .

What are common side reactions during synthesis, and how can they be suppressed?

Q. Advanced

- Boc Deprotection : Acidic conditions (even trace HCl) hydrolyze the Boc group. Mitigation: Use anhydrous solvents and neutral pH buffers during workup .

- Racemization : Elevated temperatures or prolonged reaction times. Solution: Conduct reactions at ≤25°C and monitor ee via chiral HPLC .

- Oxidation of Amine : Prevented by inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

- Docking Studies (AutoDock Vina, Schrödinger) : Model binding to enzymes/receptors (e.g., proteases) using the compound’s 3D structure. Key parameters:

- Binding affinity (ΔG) and hydrogen-bonding interactions with active-site residues .

- MD Simulations (GROMACS) : Assess conformational stability in aqueous vs. lipid environments (e.g., blood-brain barrier penetration) .

- QSAR Models : Correlate substituent effects (e.g., phenyl ring substituents) with activity using descriptors like logP and polar surface area .

What purification techniques are most effective for isolating high-purity this compound?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3–0.4) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation. Yield improves with slow cooling rates .

- Centrifugal Partition Chromatography (CPC) : For challenging separations (e.g., diastereomers), use biphasic solvent systems (heptane/ethyl acetate/methanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.